Product packaging for 1-Methyl-1,2-dihydropyridine-3-carboxamide(Cat. No.:)

1-Methyl-1,2-dihydropyridine-3-carboxamide

Cat. No.: B13087625
M. Wt: 138.17 g/mol
InChI Key: CRJFOPZHQMBHNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1,2-dihydropyridine-3-carboxamide represents a core chemical scaffold, the 1,2-dihydro-2-oxo-pyridine-3-carboxamide, which is of significant interest in medicinal chemistry and pharmaceutical research . Derivatives based on this structure have been extensively investigated for their polypharmacological profiles, particularly within the endocannabinoid system (ECS) . These compounds have shown a broad spectrum of affinity for key cannabinoid receptors, CB1R and CB2R, with the potential for developing highly selective ligands, especially for the CB2R subtype . The specific substituents on the dihydropyridine core are critical for modulating affinity and functional activity, making this scaffold a versatile building block for designing novel research compounds . The primary research value of this compound class lies in its application for multi-target therapeutic strategies. Researchers are exploring these derivatives not only for their receptor affinity but also for their ability to inhibit key endocannabinoid-degrading enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) . This multi-target mechanism, which aims to increase endogenous cannabinoid levels, is a promising approach for investigating pathways related to neuropathic pain, inflammatory diseases, and cancer, without the side effects associated with direct receptor activation . Furthermore, the 1,2-dihydropyridine-3-carboxamide structure is a key component in advanced drug candidates like Merestinib, a c-Met inhibitor that has been evaluated in clinical trials for cancer . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B13087625 1-Methyl-1,2-dihydropyridine-3-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-methyl-2H-pyridine-3-carboxamide

InChI

InChI=1S/C7H10N2O/c1-9-4-2-3-6(5-9)7(8)10/h2-4H,5H2,1H3,(H2,8,10)

InChI Key

CRJFOPZHQMBHNQ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=CC=C1)C(=O)N

Origin of Product

United States

Reactivity and Mechanistic Insights of Dihydropyridine Carboxamides

Electron Transfer and Hydride Donating Properties

Dihydropyridines, including 1-Methyl-1,2-dihydropyridine-3-carboxamide, are structurally analogous to the active part of the reduced coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.gov This structural similarity allows them to function as NADH biomimetics, mimicking the biological role of NADH in redox reactions. researchgate.net In biological systems, NADH is a crucial electron and hydride donor. Similarly, synthetic dihydropyridines are recognized for their capacity to act as reductants, primarily through the transfer of a hydride ion (a proton and two electrons) to a suitable substrate. nih.gov

These easy-to-make and bench-stable NADH analogues can play a dual role as single-electron reductants and, in some configurations, as sources of radicals. mdpi.com Their function as reductants is central to their application in various chemical transformations, where they can reduce double bonds, imines, and other functional groups. The driving force for these reactions stems from the thermodynamic stability gained upon oxidation of the dihydropyridine (B1217469) ring to the aromatic pyridinium (B92312) cation.

The hydride-donating ability of dihydropyridines is critically dependent on whether the molecule is a 1,2- or 1,4-isomer. Detailed theoretical studies comparing isomers of model NADH analogues provide insight into their thermodynamic and kinetic properties in hydride transfer reactions. mdpi.comnih.gov The key parameters used for this comparison are the thermodynamic driving force (bond dissociation free energy, ΔG°(XH)), the kinetic intrinsic barrier (activation free energy of the self-exchange reaction, ΔG≠XH/X), and the thermo-kinetic parameter (ΔG≠°(XH)), which reflects the actual hydride-donating ability in a reaction. mdpi.comresearchgate.net

A comparative analysis was performed on three pairs of dihydropyridine isomers: phenyl-1,2/1,4-dihydronicotinamide (PNAH), N-CH₃-1,2/1,4-Hantzsch ester (HEH), and 1-phenoxyacyl-1,2/1,4-dihydropyridine (B1200194) (PYH). mdpi.com The compound this compound is an N-alkylated dihydronicotinamide, making the data for PNAH particularly relevant.

For the 1,2-dihydropyridine isomers, the order of actual hydride-donating ability was determined to be 1,2-PNAH > 1,2-HEH > 1,2-PYH. mdpi.comnih.gov This indicates that 1,2-PNAH is the most effective hydride donor among the studied 1,2-isomers in actual chemical reactions. mdpi.comnih.gov Conversely, for the 1,4-isomers, the order was 1,4-PNAH > 1,4-PYH > 1,4-HEH. mdpi.com

The research highlights that a thermodynamically favorable structure is not always the most kinetically favorable. researchgate.netnih.gov For instance, with PNAH, the 1,4-isomer has a slightly larger thermodynamic driving force and a smaller kinetic barrier, making it a marginally better hydride donor than the 1,2-isomer. mdpi.com However, for the HEH pair, the 1,2-isomer (1,2-HEH) demonstrates a stronger hydride-donating ability in practice than its 1,4-counterpart. mdpi.comresearchgate.netnih.gov This demonstrates that there is no simple linear relationship between the isomer structure and its hydride-donating capability; a combined analysis of thermodynamic and kinetic factors is necessary. nih.gov

CompoundThermodynamic Driving Force (ΔG°(XH)) (kcal/mol)Kinetic Intrinsic Barrier (ΔG≠XH/X) (kcal/mol)Thermo-Kinetic Parameter (ΔG≠°(XH)) (kcal/mol)
1,2-PNAH60.5027.9244.21
1,4-PNAH61.9026.3444.12
1,2-HEH63.4031.6847.54
1,4-HEH65.0034.9649.98
1,2-PYH69.9033.0651.48
1,4-PYH72.6025.7449.17

Oxidation Pathways and Derivative Formation

The primary oxidation pathway for dihydropyridines is aromatization to the corresponding pyridinium salt. For this compound, this involves the loss of a hydride to form the 1-methylnicotinamide (B1211872) cation. This oxidative dehydrogenation is a key aspect of its chemistry, as it drives its utility as a reductant and is analogous to the in vivo metabolism of many dihydropyridine-based drugs catalyzed by cytochrome P-450. researchgate.net Various oxidizing agents can achieve this transformation, including nitric acid, calcium hypochlorite, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.netresearchgate.net

Beyond simple aromatization, the oxidation of N-methylated nicotinamide derivatives can lead to the formation of pyridone (oxo-pyridine) structures. The oxidation of N-methyl-nicotinamide, the fully oxidized counterpart of this compound, can yield three possible pyridone isomers: N-methyl-2-pyridone-5-carboxamide (N-Me-6PY), N-methyl-4-pyridone-3-carboxamide (N-Me-4PY), and N-methyl-2-pyridone-3-carboxamide (N-Me-2PY). mdpi.comnih.gov These pyridones are recognized as major degradation products of vitamin B3 and its derivatives in biological systems. mdpi.com Their formation can be accomplished chemically, for example, using potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) in a basic solution, which readily oxidizes N-methyl-nicotinamide to a mixture of N-Me-2PY and N-Me-6PY. mdpi.com

Nucleophilic and Electrophilic Reactivity in the Dihydropyridine Ring

The electronic nature of the dihydropyridine ring allows it to react with both electrophiles and nucleophiles. The 1,2-dihydropyridine system contains a vinylogous amide (enamine) substructure, which imparts significant nucleophilic character, particularly at the C5 position. This allows the ring to react with various electrophiles. rsc.org

The synthesis of substituted 1,2-dihydropyridines often exploits this reactivity. For example, vinylogous amides can undergo [3+3] cycloaddition reactions with α,β-unsaturated iminium ions to yield 1,2-dihydropyridine structures. rsc.org

Conversely, the precursors to dihydropyridines, pyridinium salts, are highly electrophilic. They readily undergo addition reactions with nucleophiles. The regioselectivity of this addition (i.e., to the 2-, 4-, or 6-position) is influenced by the substituents on the ring and the nature of the nucleophile. The synthesis of 1,2-dihydropyridines can be achieved by the reduction of pyridine (B92270) with sodium borohydride (B1222165), followed by trapping with an electrophile like methyl chloroformate. Controlling reaction conditions, such as using methanol (B129727) at -70 °C, can favor the formation of the 1,2-dihydropyridine isomer over the 1,4-isomer. rsc.org The addition of strong carbon nucleophiles, such as Grignard reagents, to pyridinium salts is another common method to generate substituted dihydropyridines, typically favoring the 1,4-adduct but with the 1,2-adduct also being possible. acs.org

Solvent Effects on Reactivity Profiles

The reactivity of dihydropyridine derivatives can be significantly influenced by the surrounding solvent environment. Polarity, proticity, and the ability of the solvent to stabilize reactants, transition states, or products can alter reaction rates and even favor different mechanistic pathways. While specific kinetic studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical and experimental studies on closely related isomers, such as 1-methyl-1,4-dihydronicotinamide (B15369) (MNAH), which serves as a common model for NADH coenzymes.

Detailed Research Findings:

Quantum chemical calculations have been used to model the reactivity of MNAH with physiologically relevant radicals like the hydroxyl radical (HO˙) and hydroperoxyl radical (HOO˙) in different media. nih.gov These studies reveal that the solvent environment plays a critical role in modulating the kinetics of these reactions.

When the reactions are modeled in solvent, the rates are altered. In a nonpolar medium (modeled by pentyl ethanoate), the reaction with HO˙ has a rate constant of 1.69 × 1010 M−1 s−1. nih.gov This rate increases in a polar aqueous environment to 2.77 × 1010 M−1 s−1. nih.gov

The following tables summarize the kinetic data from these computational studies, illustrating the profound impact of the solvent on reaction rates.

RadicalMediumOverall Rate Constant (koverall) (M−1 s−1)
HO˙Gas Phase2.22 × 1013
Nonpolar (Pentyl Ethanoate)1.69 × 1010
Aqueous (Water)2.77 × 1010
HOO˙Gas Phase2.83 × 106
Nonpolar (Pentyl Ethanoate)2.00 × 104
Aqueous (Water)2.44 × 106

Table 2: Contribution of Different Mechanistic Pathways for MNAH + HO˙ Reaction in the Gas Phase FHT = Formal Hydrogen Transfer; RAF = Radical Adduct Formation. nih.gov

Reaction MechanismReaction SiteContribution to Overall Rate
FHTC4–H27.1%
C7–H0.1%
N9–H0.0%
RAFC227.1%
C327.1%
C517.6%
C61.1%

These findings underscore that a comprehensive understanding of the reactivity of dihydropyridine carboxamides requires careful consideration of the solvent environment. The polarity of the medium can dictate not only the speed of a reaction but also the preferred chemical pathway, which has significant implications for designing synthetic routes or understanding biological activity.

Advanced Spectroscopic and Structural Characterization Methodologies for Dihydropyridine Carboxamides

Elucidation of Molecular Structure by X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for the unequivocal determination of a molecule's three-dimensional structure. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of atoms. For dihydropyridine (B1217469) carboxamides, this method can confirm the planarity of the ring system, the conformation of substituents, and intermolecular interactions such as hydrogen bonding in the crystal lattice. nih.govresearchgate.net

Table 1: Representative Crystal Data for Dihydropyridine Carboxamide Derivatives

Parameter N-(3-chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide researchgate.net N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide nih.gov
Molecular Formula C₁₃H₁₁ClN₂O₂ C₁₃H₁₁BrN₂O₂
Molecular Weight 262.69 307.15
Crystal System Triclinic Triclinic
Space Group
a (Å) 7.1514 (2) 7.164 (1)
b (Å) 7.5805 (2) 7.715 (1)
c (Å) 10.3268 (3) 10.446 (2)
α (°) 87.8186 (14) 88.23 (1)
β (°) 89.5131 (14) 89.18 (1)
γ (°) 89.2959 (13) 89.68 (1)

| Volume (ų) | 559.36 (3) | 577.01 (16) |

These crystallographic studies are crucial for understanding the structure-property relationships within this class of compounds. researchgate.netmdpi.com

Spectroscopic Analysis in Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of newly synthesized compounds and for assessing their purity. Each method probes different aspects of the molecule's properties, and together they provide a comprehensive chemical fingerprint.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides analogous information for carbon atoms.

For 1-Methyl-1,2-dihydropyridine-3-carboxamide (C₇H₁₀N₂O), the ¹H NMR spectrum would be expected to show distinct signals for the N-methyl protons, the protons on the dihydropyridine ring, and the amide (NH₂) protons. The protons on the partially saturated ring would appear as complex multiplets due to spin-spin coupling. The NH₂ protons often appear as a broad singlet, and their signal disappears upon shaking the sample with D₂O, confirming their identity as exchangeable protons. nih.gov

The ¹³C NMR spectrum would complement this information by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group, the sp² and sp³ hybridized carbons of the dihydropyridine ring, and the N-methyl carbon. nih.gov The chemical shifts are indicative of the electronic environment of each nucleus.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound

Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₃ ~2.5 - 3.5 (singlet) ~35 - 45
Ring CH₂ ~2.0 - 3.0 (multiplet) ~20 - 40
Ring CH=CH ~4.5 - 7.5 (multiplets) ~100 - 140
C=O - ~165 - 175

| NH₂ | ~5.0 - 8.0 (broad singlet) | - |

Note: These are estimated values based on typical ranges for similar functional groups and structures. nih.govrsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. The primary amide group would be identified by two N-H stretching bands in the region of 3200-3400 cm⁻¹ and a strong C=O (Amide I) stretching band around 1650-1680 cm⁻¹. Other significant peaks would include C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ carbons and just above 3000 cm⁻¹ for the sp² carbons, and C=C stretching vibrations in the 1600-1650 cm⁻¹ region. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Amide N-H Stretch (asymmetric & symmetric) 3200 - 3400
Amide C=O Stretch (Amide I band) 1650 - 1680
Alkenyl C-H Stretch 3000 - 3100
Alkyl C-H Stretch 2850 - 3000

| C=C | Stretch | 1600 - 1650 |

Analysis of these bands provides rapid confirmation of the presence of the essential functional groups within the target molecule. nih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For this compound, with a molecular formula of C₇H₁₀N₂O, the calculated monoisotopic mass is approximately 138.08 Da. nih.govchemspider.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass with high precision.

Under electron ionization (EI), the molecule would generate a molecular ion (M⁺˙) at m/z 138. The fragmentation pattern would be characteristic of the dihydropyridine structure. Common fragmentation pathways for related dihydropyridine compounds involve the loss of substituents from the ring. chemjournal.kz Plausible fragmentation for this compound could include:

Loss of the amide group: [M - CONH₂]⁺

Loss of a methyl radical: [M - CH₃]⁺

Retro-Diels-Alder reactions or other ring-opening mechanisms leading to smaller charged fragments. sapub.orgresearchgate.net

Analyzing these fragmentation patterns helps to piece together the molecular structure and confirm the identity of the compound.

Chromatographic Techniques for Separation and Purity Determination (e.g., TLC)

Chromatographic methods are essential for the separation of compounds from a mixture and for the determination of purity. Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used extensively in synthetic chemistry to monitor the progress of a reaction and to establish appropriate conditions for larger-scale purification by column chromatography. nih.gov

In the context of synthesizing this compound, TLC would be used to distinguish the product from unreacted starting materials and any formed byproducts. A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system (mobile phase). The different components travel up the plate at different rates, resulting in separation. The purity of the final product can be assessed by the presence of a single spot on the TLC plate. The retention factor (Rƒ) value is a key parameter, though it is dependent on the specific conditions used.

Photophysical Characterization (e.g., Photoluminescence Quantum Yield)

Photophysical characterization involves studying the interaction of a substance with light, including its absorption and emission properties. Many heterocyclic compounds, including certain dihydropyridine derivatives, exhibit fluorescence. acs.org

Photoluminescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. researchgate.net A high quantum yield is desirable for applications such as fluorescent probes and organic light-emitting diodes (OLEDs). researcher.life

The fluorescence properties of dihydropyridine systems are highly sensitive to their substitution pattern and environment. While specific data for this compound is not available, studies on related fluorescent heterocycles like imidazo[1,2-a]pyridines show that substituents can significantly shift emission wavelengths and alter fluorescence intensity. nih.gov The measurement of the quantum yield is typically performed using a comparative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield under identical experimental conditions. researchgate.net

Computational and Theoretical Chemistry Studies on Dihydropyridine Carboxamide Systems

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energy levels, and electron distribution.

Ab initio and Density Functional Theory (DFT) are two pillars of quantum chemical calculations used to study dihydropyridine (B1217469) carboxamide systems. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. nih.gov In contrast, DFT methods calculate the total energy of a system based on its electron density, offering a favorable balance between accuracy and computational cost. researchgate.net

For a molecule like 1-Methyl-1,2-dihydropyridine-3-carboxamide, these methods are employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. Bond lengths, bond angles, and dihedral angles are precisely calculated. researchgate.net

Calculate Electronic Properties: Investigate the distribution of electrons within the molecule. This includes determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and stability. nih.gov

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electrostatic potential on the molecule's surface. MEP maps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for predicting intermolecular interactions, particularly with biological receptors. nih.gov

Vibrational Analysis: Predict infrared and Raman spectra, which can be compared with experimental data to confirm the calculated structure. researchgate.net

DFT calculations, often using functionals like B3LYP, are particularly common for systems of this size. researchgate.netresearchgate.net The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results. researchgate.net

Table 1: Application of Quantum Chemical Methods to Dihydropyridine Carboxamides
Computational MethodKey ApplicationDerived InsightsTypical Basis Set
Ab Initio (e.g., Hartree-Fock)Initial geometry optimization, wavefunction analysisProvides a fundamental, though less accurate, understanding of electronic structure.3-21G, 6-31G(d)
Density Functional Theory (DFT)Geometry optimization, electronic properties (HOMO/LUMO), reaction mechanismsOffers high accuracy for predicting reactivity, stability, and spectroscopic properties. researchgate.net6-311++G(d,p)
Time-Dependent DFT (TD-DFT)Calculation of excited statesPredicts electronic absorption spectra (UV-Vis).6-311++G(d,p)

The biological activity of a molecule is often dictated by its specific three-dimensional shape or conformation. This compound possesses rotatable bonds, particularly around the carboxamide group, allowing it to adopt various conformations.

Potential Energy Surface (PES) exploration is a computational technique used to map the energy of a molecule as a function of its geometry, typically by systematically changing specific dihedral angles. researchgate.net This analysis helps identify:

Energy Minima: Stable, low-energy conformations (conformers) that the molecule is likely to adopt.

Transition States: High-energy points on the PES that represent the energy barriers for converting between different conformers. researchgate.net

For the dihydropyridine carboxamide system, the orientation of the carboxamide group relative to the dihydropyridine ring is a key conformational feature. The PES can reveal the energy cost of rotation around the C-C bond connecting these two moieties. This information is vital for understanding how the molecule might adapt its shape upon binding to a biological target. researchgate.net Studies on similar N-methylated amides show that methylation can significantly affect conformational preferences and the energy barriers for isomerization. researchgate.net

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. vistas.ac.inresearchgate.net This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. nih.gov

The process involves placing the ligand in the binding site of the protein and using a scoring function to evaluate the "goodness of fit" for numerous possible poses. The output is typically a binding energy or score, which estimates the binding affinity, and a detailed visualization of the ligand-protein interactions. researchgate.net

Molecular docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. For a dihydropyridine carboxamide derivative, these interactions could include:

Hydrogen Bonds: The carboxamide group contains both hydrogen bond donors (-NH2) and acceptors (C=O), making it highly capable of forming hydrogen bonds with amino acid residues like serine, threonine, or the peptide backbone. cambridgemedchemconsulting.comnih.gov

Hydrophobic Interactions: The dihydropyridine ring and the methyl group can engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine. cambridgemedchemconsulting.com

π-Stacking or Cation-π Interactions: The aromatic character of the dihydropyridine ring allows for potential π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan, or cation-π interactions with positively charged residues. cambridgemedchemconsulting.com

The predicted binding affinity, often expressed as a binding energy (in kcal/mol) or a dissociation constant (Kd), quantifies the strength of the ligand-receptor interaction. nih.gov A lower binding energy indicates a higher predicted affinity. These predictions help to rank different compounds and prioritize them for further experimental testing. researchgate.net

Table 2: Common Ligand-Protein Interactions Predicted by Molecular Docking
Interaction TypeDescriptionPotential Groups on this compoundTypical Interacting Protein Residues
Hydrogen BondElectrostatic attraction between a hydrogen atom and an electronegative atom (O, N).Carboxamide (-CONH2)Asp, Glu, Ser, Thr, Asn, Gln
HydrophobicInteraction between nonpolar groups, driven by the exclusion of water.Dihydropyridine ring, Methyl group (-CH3)Ala, Val, Leu, Ile, Phe, Trp
π-π StackingAttractive, noncovalent interactions between aromatic rings.Dihydropyridine ringPhe, Tyr, Trp, His
Van der WaalsWeak, short-range electrostatic attractions between uncharged molecules.All atomsAll residues

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. ijnrd.org For dihydropyridine derivatives, QSAR models have been developed to predict activities such as calcium channel blocking or multidrug resistance reversal in cancer. nih.govresearchgate.net

A QSAR study involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Such as HOMO/LUMO energies and dipole moment, often calculated using quantum chemistry methods. ijnrd.org

Physicochemical descriptors: Like logP (lipophilicity) and molar refractivity.

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. ijnrd.org 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the regions where steric bulk, positive or negative charge, or hydrophobic properties are favorable or unfavorable for activity. nih.gov These maps provide intuitive guidance for designing new, more potent analogs. rsc.org

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Computational models are widely used in the early stages of drug discovery to predict these properties, helping to identify compounds with potential liabilities before significant resources are invested. nih.govgithub.com

For this compound, various ADME parameters can be predicted using a range of computational tools and models:

Absorption: Prediction of properties like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration.

Distribution: Estimation of parameters like plasma protein binding.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are major enzymes involved in drug metabolism. Models can predict whether a compound is likely to be a substrate or an inhibitor of specific CYP isoforms (e.g., CYP3A4, CYP2C19). ijprajournal.com

Excretion: Prediction of water solubility (LogS), which influences how a compound is cleared from the body. ijprajournal.com

Many of these predictions are based on established rules, such as Lipinski's Rule of Five, which assesses drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. ijprajournal.com

Table 3: Computed Physicochemical and ADME-related Properties for this compound
PropertyPredicted ValueSignificanceSource
Molecular FormulaC7H10N2OBasic chemical identity. nih.gov
Molecular Weight138.17 g/molInfluences absorption and distribution (Lipinski's Rule: <500). nih.gov
XLogP3-0.1Measure of lipophilicity; affects solubility and permeability (Lipinski's Rule: ≤5). nih.gov
Hydrogen Bond Donors1Influences binding and solubility (Lipinski's Rule: ≤5). nih.gov
Hydrogen Bond Acceptors2Influences binding and solubility (Lipinski's Rule: ≤10). nih.gov
Rotatable Bond Count1Relates to conformational flexibility and bioavailability. nih.gov
Topological Polar Surface Area (TPSA)46.3 ŲPredicts cell permeability (generally <140 Ų for good permeability). nih.gov

Thermo-Kinetic Analysis of Reaction Pathways

Computational and theoretical chemistry studies provide significant insights into the thermodynamic and kinetic aspects of reaction pathways involving dihydropyridine carboxamide systems. A prominent model compound for these investigations is 1-methyl-1,4-dihydronicotinamide (B15369) (MNAH), an analogue of the nicotinamide (B372718) coenzyme (NADH). Quantum chemical calculations have been employed to evaluate its reactivity, particularly its role as a radical scavenger.

Detailed theoretical analyses have focused on the reactions of MNAH with physiologically relevant free radicals such as the hydroxyl radical (HO˙) and the hydroperoxyl radical (HOO˙). These studies elucidate the favorability and rates of different reaction mechanisms, including Formal Hydrogen Transfer (FHT), Radical Adduct Formation (RAF), and Single Electron Transfer (SET).

The thermodynamic spontaneity of these reactions is assessed through the calculation of the Gibbs free energy change (ΔG°). For instance, most reaction pathways between the hydroxyl radical and MNAH are thermodynamically favorable, exhibiting negative ΔG° values. nih.gov A notable exception is the Single Electron Transfer mechanism, which is not spontaneous. nih.gov The reaction with the hydroperoxyl radical is found to be spontaneous primarily through the Formal Hydrogen Transfer from the C4-H bond. nih.gov

The main products of these reactions are also predicted through computational models. For the reaction with the hydroxyl radical in the gas phase, the products are varied, resulting from radical adduct formation at different positions on the MNAH molecule. nih.gov Conversely, the reaction with the hydroperoxyl radical yields a single primary product. nih.gov

The following tables present a summary of the thermo-kinetic data from computational studies on the reaction of 1-methyl-1,4-dihydronicotinamide with hydroxyl and hydroperoxyl radicals.

Table 1: Thermodynamic Data for the Reaction of 1-Methyl-1,4-dihydronicotinamide (MNAH) with Free Radicals

ReactionMechanismGibbs Free Energy Change (ΔG°) (kcal mol⁻¹)Thermodynamic Feasibility
MNAH + HO˙FHT (C4–H)-45.8Spontaneous
MNAH + HO˙SET139.6Not Spontaneous
MNAH + HOO˙FHT (C4–H)-14.6Spontaneous
MNAH + HOO˙SET144.3Not Spontaneous
MNAH + HOO˙FHT (C7–H)5.1Not Spontaneous
MNAH + HOO˙FHT (N9–H)5.1Not Spontaneous

Table 2: Kinetic Data for the Reaction of 1-Methyl-1,4-dihydronicotinamide (MNAH) with Free Radicals in the Gas Phase

ReactionMechanismOverall Rate Constant (k) (M⁻¹ s⁻¹)Reaction Rate
MNAH + HO˙FHT(C4–H) and RAF(C2, C3, and C5)2.22 × 10¹³Rapid
MNAH + HOO˙FHT(C4–H)2.83 × 10⁶Moderate

Table 3: Predicted Main Products for the Reaction of 1-Methyl-1,4-dihydronicotinamide (MNAH) with Free Radicals in the Gas Phase

ReactionProductContribution (%)
MNAH + HO˙P-C227.1
MNAH + HO˙P-C327.1
MNAH + HO˙P-C427.1
MNAH + HO˙P-C517.6
MNAH + HOO˙P-C4(HOO)100

Biological Interactions and Mechanistic Insights of Dihydropyridine Carboxamides in Vitro & Theoretical

Enzyme Inhibition Studies and Mechanistic Insights

Dihydropyridine (B1217469) carboxamide derivatives have been investigated for their inhibitory potential against a range of enzymes, demonstrating a variety of interaction mechanisms and potencies.

Interactions with Specific Enzymes

h-TNAP (human Tissue-Nonspecific Alkaline Phosphatase): Certain dihydropyridine analogs have shown excellent inhibitory potential against h-TNAP, with IC50 values significantly lower than the standard inhibitor, levamisole (B84282). For instance, some synthesized dihydropyridine and pyridine (B92270) analogs exhibited IC50 values ranging from 0.49 ± 0.025 to 8.8 ± 0.53 µM, which is multi-fold higher than that of levamisole (22.65 ± 1.60 µM). The inhibitory activity is influenced by the nature and position of substituents on the phenyl ring.

Glycogen (B147801) Phosphorylase: Derivatives of 2-oxo-1,2-dihydropyridin-3-yl amides have been synthesized and evaluated for their in vitro inhibitory activity against glycogen phosphorylase (GP). One of the most potent compounds from a studied series exhibited significant GPa inhibition with an IC50 value of 6.3 µM. researchgate.net Another study on a potent dihydropyridine derivative, BAY W1807, reported a Ki of 1.6 nM for rabbit muscle glycogen phosphorylase b (GPb). nih.gov

COX-2 (Cyclooxygenase-2): While specific data for 1-Methyl-1,2-dihydropyridine-3-carboxamide is limited, broader studies on related heterocyclic compounds have explored COX-2 inhibition. For example, a series of 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives were designed as selective COX-2 inhibitors, with some compounds showing potent inhibition. nih.gov Additionally, some 1,4-dihydropyridine (B1200194) derivatives hybridized with benzamide (B126) have been studied for their analgesic activity, which is often mediated through COX inhibition. nih.gov

DNA Gyrase: Novel series of N-ethylurea inhibitors based on a pyridine-3-carboxamide (B1143946) scaffold have been designed to target the ATPase sub-unit of DNA gyrase. These derivatives have demonstrated excellent enzyme inhibitory activity, leading to potent antibacterial efficacy, particularly against Gram-positive bacteria. nih.gov

PIM-1 Kinase: Several dihydropyridine derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cancer. For instance, certain 1,2-dihydropyridine-3-carbonitrile analogues have shown strong PIM-1 inhibitory effects, with IC50 values in the nanomolar range (e.g., 111.01 nM for one of the most potent compounds). nih.gov

PDE3 (Phosphodiesterase 3): Certain 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitrile derivatives have been evaluated for their ability to inhibit PDE3A. One compound, 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile, demonstrated the strongest PDE3 inhibition with an IC50 of 27 µM. nih.gov

Interactive Data Table: Enzyme Inhibition by Dihydropyridine Derivatives

Enzyme TargetDerivative ClassIC50 / Ki ValueReference
h-TNAPDihydropyridine/Pyridine Analogs0.49 - 8.8 µM (IC50)
Glycogen Phosphorylase a2-oxo-1,2-dihydropyridin-3-yl amides6.3 µM (IC50) researchgate.net
Glycogen Phosphorylase bAlkyldihydropyridine-dicarboxylic acid1.6 nM (Ki) nih.gov
PIM-1 Kinase1,2-dihydropyridine-3-carbonitriles111.01 nM (IC50) nih.gov
PDE3A4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles27 µM (IC50) nih.gov

Proposed Mechanisms of Enzyme Modulation

The inhibitory actions of dihydropyridine carboxamide derivatives are attributed to various molecular interactions within the active or allosteric sites of their target enzymes.

h-TNAP Inhibition: The potent inhibitory activity of dihydropyridine analogs against h-TNAP is attributed to strong hydrogen bonding interactions between polar groups on the inhibitor and amino acid residues within the enzyme's active site. The specific orientation and electronic properties of the substituents on the dihydropyridine scaffold play a crucial role in determining the strength of these interactions.

Glycogen Phosphorylase Inhibition: The dihydropyridine derivative BAY W1807 acts as a potent allosteric inhibitor of glycogen phosphorylase. nih.gov It binds to the allosteric effector site, which is the same site that binds AMP. This binding induces conformational changes that lock the enzyme in an inactive state. nih.gov The dihydropyridine-5,6-dicarboxylate groups of this inhibitor mimic the phosphate (B84403) group of natural ligands that bind to this site. nih.gov

DNA Gyrase Inhibition: Pyridine-3-carboxamide derivatives target the ATPase activity of the GyrB subunit of DNA gyrase. nih.gov By binding to the ATP-binding pocket, these inhibitors prevent the conformational changes necessary for the enzyme's catalytic cycle, thereby inhibiting DNA supercoiling and replication. mdpi.comembopress.org

PIM-1 Kinase Inhibition: Docking studies of 1,2-dihydropyridine-3-carbonitrile derivatives have shown that these compounds can localize within the binding cavity of PIM-1 kinase, allowing for favorable interactions between the ligand and the protein. nih.gov

PDE3 Inhibition: The inhibitory mechanism of dihydropyridine derivatives against PDE3 involves interactions within the enzyme's binding site. The steric and electronic properties of the substituents on the dihydropyridine ring are critical for optimal binding and inhibition. For example, the non-coplanarity between phenyl and dihydropyridine rings in some derivatives may permit optimal interaction with the PDE3A binding site. nih.gov

Interactions with Nucleic Acids (DNA)

Certain dihydropyrimidine (B8664642) derivatives have been shown to interact with DNA, with intercalation being a proposed mode of binding. This interaction is influenced by the substituents on the dihydropyrimidine ring. Electron-donating groups on the 4-phenyl ring of dihydropyrimidinones appear to favor intercalation into the DNA base pairs. This mode of binding can lead to helix extension and unwinding of the DNA.

Mechanistic Pathways in Cellular Models (In Vitro)

In vitro studies on cellular models have provided insights into the mechanistic pathways through which dihydropyridine derivatives exert their biological effects.

Induction of Reactive Oxygen Species (ROS) and Mitochondrial Dysfunction

Some 1,4-dihydropyridine derivatives have been shown to induce mitochondrial dysfunction. For example, the novel 1,4-dihydropyridine derivative VE-3N was found to induce mitochondrial membrane potential dissipation and ATP depletion in HepG2 cells. researchgate.net In isolated rat liver mitochondria, this compound promoted mitochondrial uncoupling through protonophoric actions and by increasing membrane fluidity. researchgate.net This uncoupling leads to an increase in resting respiration and a decrease in ATP synthesis. researchgate.net Other dihydropyridine derivatives have been investigated for their effects on oxidative stress, with some acting as antioxidants and reducing the production of reactive oxygen species (ROS). researchgate.net

Modulation of Cell Cycle Progression

Certain dihydropyridine derivatives have been observed to modulate cell cycle progression. Studies on amlodipine, a dihydropyridine calcium channel blocker, have shown that it can induce G1 phase cell cycle arrest in human epidermoid carcinoma A431 cells. This arrest is associated with a decrease in the phosphorylation of the retinoblastoma protein (pRB), a key regulator of the G1 to S phase transition. The modulation of cell cycle progression by dihydropyridines can be a consequence of their interaction with various cellular targets, including but not limited to calcium channels.

Antimicrobial Mechanisms of Action

Dihydropyridine carboxamides, a class of compounds including this compound, have demonstrated notable antimicrobial properties. Research into their mechanisms suggests that their efficacy stems from the ability to inhibit crucial bacterial enzymes and processes. Prokaryotic cells, in particular, appear to be more susceptible to the antimicrobial effects of these compounds compared to eukaryotic fungal cells. nih.govresearchgate.net

Theoretical and in vitro studies on related 1,4-dihydropyridine (1,4-DHP) derivatives have pointed towards several potential mechanisms of action. One significant target is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov A synergistic effect has been observed between certain 1,4-DHP derivatives and fluoroquinolone antibiotics, which also target DNA gyrase, suggesting a shared or complementary mechanism. nih.gov

Furthermore, in the context of mycobacteria, theoretical docking studies have identified the enoyl-acyl carrier protein reductase (InhA) as a probable target. researchgate.net InhA is a critical enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. The proposed mechanism involves the dihydropyridine compound binding within the active site of the InhA enzyme, forming key hydrogen bonds and engaging in hydrophobic interactions that inhibit its function. researchgate.net The antitubercular activity of these compounds is attributed to this enzymatic inhibition. researchgate.net

The structure of the dihydropyridine derivative plays a crucial role in its antibacterial potency. An increase in the bulk of substituents on the dihydropyridine ring has been shown to improve antibacterial activity, likely by enhancing lipophilicity and facilitating interaction with bacterial targets. nih.govresearchgate.net

The following table summarizes the minimum inhibitory concentration (MIC) values for representative 1,4-dihydropyridine derivatives against various bacterial strains, illustrating their potential as antibacterial agents.

Bacterial StrainDerivative 33 MIC (μg/mL)Reference
Mycobacterium smegmatis9 nih.govresearchgate.net
Staphylococcus aureus25 nih.govresearchgate.net
Escherichia coli100 nih.govresearchgate.net

Antioxidant Mechanisms in Biological Systems

The antioxidant properties of dihydropyridine derivatives are linked to their structural similarity to Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NADH), a fundamental biological reducing agent. gavinpublishers.com These compounds can act as potent radical scavengers, protecting biological systems from oxidative stress. nih.govrsc.org

Theoretical studies using 1-methyl-1,4-dihydronicotinamide (B15369) (MNAH), a close structural analog of this compound, have provided detailed mechanistic insights into its antioxidant activity against physiologically relevant free radicals like the hydroxyl radical (HO•) and hydroperoxyl radical (HOO•). nih.govrsc.org The primary mechanisms involved are:

Formal Hydrogen Transfer (FHT): The direct donation of a hydrogen atom from the dihydropyridine ring to a free radical, neutralizing it.

Radical Adduct Formation (RAF): The formation of a stable adduct between the dihydropyridine molecule and a free radical.

Single Electron Transfer (SET): The transfer of a single electron to the radical, followed by proton release. This mechanism is more prevalent in polar environments. nih.govrsc.org

In nonpolar (lipid) environments, the scavenging of the highly reactive hydroxyl radical by MNAH occurs primarily through FHT and RAF mechanisms. nih.gov In contrast, in polar (aqueous) environments, all three mechanisms (FHT, SET, and RAF) contribute significantly. nih.gov For the less reactive hydroperoxyl radical, the dominant mechanism is hydrogen abstraction from the C4 position of the dihydropyridine ring. nih.govrsc.org

Quantum chemical calculations have shown that MNAH is a highly effective radical scavenger, with activity comparable or superior to reference antioxidants. nih.govrsc.org Its scavenging activity against the HOO• radical is better than that of trans-resveratrol and ascorbic acid in nonpolar environments and superior to Trolox in aqueous environments. rsc.org

The following table details the contribution of different antioxidant mechanisms for the reaction between MNAH and the hydroxyl radical (HO•) in different media.

MechanismContribution in Nonpolar MediaContribution in Polar MediaReference
Formal Hydrogen Transfer (FHT)31.9%32.9% nih.gov
Radical Adduct Formation (RAF)68.0%40.4% nih.gov
Single Electron Transfer (SET)Not significant26.7% nih.gov

Modulatory Effects on Methyl Modifying Enzymes (Theoretical Context)

While direct experimental studies on the interaction of this compound with methyl modifying enzymes (e.g., methyltransferases) are not extensively documented, theoretical and computational studies on related dihydropyridine structures provide a basis for hypothesizing potential modulatory effects. The ability of dihydropyridine derivatives to act as enzyme inhibitors is well-established for other enzyme classes, offering a model for their potential interactions with methyl-modifying enzymes. researchgate.netnih.gov

Theoretical docking studies have been employed to understand how dihydropyridine-based molecules bind to enzyme active sites. For instance, in studies of 1,4-dihydropyridine-3,5-dicarboxamides as potential inhibitors of Mycobacterium tuberculosis enoyl reductase (InhA), computational models revealed specific binding interactions. researchgate.net These studies showed that the ligand fits into the enzyme's active pocket, stabilized by key interactions:

Hydrogen Bonds: Formation of hydrogen bonds between the carbonyl oxygen of the dihydropyridine derivative and amino acid residues (like Tyrosine) and coenzymes (like NAD) within the active site. researchgate.net

Hydrophobic Interactions: These interactions were found to be a dominant force in the binding energy, indicating the importance of nonpolar contacts between the ligand and the enzyme pocket. researchgate.net

These findings suggest a plausible theoretical framework for how this compound could interact with the binding sites of methyl modifying enzymes. The carboxamide and methyl groups could participate in specific hydrogen bonding and hydrophobic interactions within the cofactor (S-adenosylmethionine) or substrate-binding pockets of these enzymes. Such interactions could theoretically modulate the enzyme's activity by preventing substrate binding or interfering with the catalytic process. This remains a theoretical context, as specific in vitro validation with methyl modifying enzymes is required.

The table below summarizes the key theoretical interactions observed in docking studies of dihydropyridine derivatives with enzyme active sites, which could be extrapolated to methyl modifying enzymes.

Type of InteractionDescriptionPotential Role in Enzyme ModulationReference
Hydrogen BondingInteraction between the ligand's electronegative atoms (e.g., carbonyl oxygen) and hydrogen bond donors in the enzyme's active site (e.g., Tyr158, NAD500).Orients and stabilizes the inhibitor within the active site, blocking substrate access. researchgate.net
Hydrophobic InteractionsNonpolar interactions between the ligand's ring structure and hydrophobic residues in the enzyme pocket.Contributes significantly to the overall binding affinity and stability of the enzyme-inhibitor complex. researchgate.net

Structure Activity Relationship Sar Investigations of 1 Methyl 1,2 Dihydropyridine 3 Carboxamide Analogs

Influence of Substituents on Biological Activity Profiles

The biological activity of dihydropyridine (B1217469) derivatives is exquisitely sensitive to the nature and position of substituents on the core heterocyclic ring and its appended functional groups. Strategic placement of different chemical moieties can modulate potency, selectivity, and pharmacokinetic properties.

Positional Effects on the Dihydropyridine Ring (e.g., N1, C2, C3, C4, C5, C6)

Systematic modification of the dihydropyridine ring has revealed critical insights into the structural requirements for biological activity.

N1 Position: The presence of a methyl group at the N1 position, as specified in 1-methyl-1,2-dihydropyridine-3-carboxamide, is a key feature. In the context of 1,4-DHPs, it is often noted that an unsubstituted N1 atom is a requisite for optimal activity. Therefore, the N1-methyl group in the 1,2-dihydropyridine series represents a significant point of divergence and its impact on activity warrants specific investigation.

C2 and C6 Positions: For 1,4-dihydropyridine (B1200194) analogs, it has been generally observed that small, low molecular weight alkyl groups, such as methyl groups, at the C2 and C6 positions are favorable for biological activity. nih.gov Some studies have indicated that increasing the steric bulk of the substituent at the C2 position can lead to an enhancement in certain biological activities, such as antibacterial effects. nih.govresearchgate.net

C3 Position: The carboxamide group at the C3 position is a critical determinant of the molecule's interaction with its biological target. The nature of the substituents on the amide nitrogen allows for a wide range of modifications to fine-tune activity.

C4 Position: The substituent at the C4 position is paramount for the biological activity of dihydropyridine derivatives. An aryl group, often a substituted phenyl ring, is considered a fundamental requirement for optimal potency in many 1,4-DHP analogs. nih.gov The electronic and steric properties of substituents on this phenyl ring, as well as their position (ortho, meta, or para), can drastically alter the activity profile. nih.gov For instance, in a series of 4-isoxazolyl-1,4-dihydropyridines, a distinct SAR was observed where para-bromo and para-chloro substituents on a 3'-aryl isoxazole (B147169) ring conferred greater activity than a para-fluoro substituent. nih.gov

A modular organocatalytic synthesis approach has been developed for chiral 1,2-dihydropyridines, allowing for the facile incorporation of diverse substituents at the C3 and C6 positions, which is instrumental in exploring the SAR of this scaffold. nih.gov

Role of Carboxamide Substituents and Other Functional Groups

The carboxamide moiety at the C3 position is a versatile handle for modifying the biological activity of 1-methyl-1,2-dihydropyridine (B8646038) analogs. The substituents on the amide nitrogen can engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with the target protein.

Studies on various classes of carboxamide-containing compounds have demonstrated that the nature of the N-substituent is critical for activity. For example, in a series of fungicidal carboxamides, the activity and spectrum were found to be dependent on both the aromatic ring and the N-substituent of the amide moiety. researchgate.net The introduction of hydrophobic branched alkyl groups at the ortho position of an N-phenyl group led to high and broad-spectrum fungicidal activity. researchgate.net

Furthermore, the replacement of an ester group, common in 1,4-DHPs, with a carboxamide can significantly alter the compound's properties, including its metabolic stability. This modification can lead to compounds with a longer duration of action.

Stereochemical Considerations in Structure-Activity Relationships

The presence of one or more chiral centers in dihydropyridine derivatives means that stereochemistry plays a pivotal role in their biological activity. Often, enantiomers of the same compound exhibit markedly different potencies and pharmacological effects.

For 1,2-dihydropyridines, the development of synthetic methods to access enantioenriched compounds is crucial for elucidating these stereochemical effects. A modular synthesis employing a Mannich/Wittig/cycloisomerization sequence has been reported to produce chiral 2,3,6-trisubstituted 1,2-dihydropyridines with high enantiomeric excess. nih.gov This methodology provides a platform to systematically investigate the impact of stereochemistry at multiple positions on the dihydropyridine ring. These synthetic advancements enable the preparation of stereochemically pure isomers, allowing for a more precise evaluation of their interactions with biological targets.

Correlation of Computational Descriptors with Biological Potency

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for correlating the physicochemical properties of molecules with their biological activities. For dihydropyridine and carboxamide derivatives, various computational descriptors have been employed to build predictive models.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to understand the SAR of these compounds. These models help to visualize the influence of steric, electrostatic, and hydrophobic fields on biological potency. For instance, a 3D-QSAR study on 1,4-dihydropyridines as calcium channel blockers highlighted the importance of lipophilicity, bulkiness, and the chelating effects of substituents at the C3 and C5 positions. chemaxon.com

Other important molecular descriptors that have been correlated with the biological activity of dihydropyridine analogs include:

Lipophilicity (logP): This descriptor influences the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

Topological Polar Surface Area (TPSA): TPSA is a good predictor of drug transport properties.

Number of Rotatable Bonds: This parameter is related to the conformational flexibility of a molecule, which is important for receptor binding.

Computational docking studies can further elucidate the binding modes of these compounds within the active site of their target proteins, providing a rational basis for the observed SAR and guiding the design of more potent analogs. nih.gov

Data Tables

Table 1: Influence of C4-Aryl Substituents on the Biological Activity of 1,4-Dihydropyridine Analogs

Compound IDC4-Aryl SubstituentBiological Activity (IC50, µM)
12-Nitrophenyl0.5
23-Nitrophenyl0.2
34-Nitrophenyl1.5
42-Chlorophenyl0.8
53-Chlorophenyl0.4
64-Chlorophenyl1.2

Note: Data is illustrative and compiled from general findings on 1,4-dihydropyridine SAR.

Table 2: Effect of C3/C5 Ester and Carboxamide Groups on Biological Activity

Compound IDC3-SubstituentC5-SubstituentRelative Potency
A-COOCH3-COOCH3+++
B-CONH-Phenyl-COOCH3++
C-CONH2-COOCH3+

Note: Data is illustrative and based on general SAR principles for dihydropyridines.

Q & A

Q. What are reliable synthetic routes for 1-methyl-1,2-dihydropyridine-3-carboxamide and its derivatives?

  • Methodological Answer : The compound can be synthesized via solvent-free cyclization of ethyl N-(styryl carbamoyl) acetates, yielding derivatives such as (E)-4-hydroxy-5-(4-nitrophenyl)-N-(4-nitrostyryl)-2-oxo-1,2-dihydropyridine-3-carboxamide under thermal conditions . Improved yields are achieved using lithium diisopropylamide (LDA) for lithiation at specific positions, followed by quenching with iodomethane . For intermediates, condensation reactions with Grignard reagents (e.g., 4-fluorophenylmagnesium bromide) in toluene or dichloromethane are effective .

Q. How can the structural integrity of this compound be validated experimentally?

  • Methodological Answer : Use a combination of ¹³C NMR (to identify carbonyl functionalities at ~213.5 ppm) and ESI-MS for molecular weight confirmation . For purity, verify via HPLC with a C18 column and UV detection at 254 nm. Contaminants from epoxide rearrangements (e.g., ketones) should be ruled out using deuterated solvents and controlled reaction conditions .

Advanced Research Questions

Q. What pharmacological mechanisms underlie the neuroprotective effects of 1-methyl-dihydropyridine derivatives?

  • Methodological Answer : In a marmoset Parkinson’s model, derivatives like modafinil (structurally related to 1-methyl-dihydropyridines) preserved striatal dopamine levels (41% of controls vs. 5% in untreated groups) and motor function. Key assays include:
  • Behavioral tests : Locomotor activity, hand-eye coordination, and anxiety-related behavior monitored twice weekly .
  • Neurochemical analysis : Striatal dopamine quantified via HPLC with electrochemical detection .
  • In vivo dosing : 100 mg/kg modafinil administered orally post-1-methyl-1,2,3,6-tetrahydropyridine (MPTP) intoxication .

Q. How do 1-methyl-dihydropyridine-3-carboxamide derivatives interact with cancer-related targets like MET exon 14 skipping mutations?

  • Methodological Answer : Derivatives such as N-(3-fluoro-4-{[1-methyl-6-(1H-pyrazol-4-yl)-1H-indazol-5-yl]oxy}phenyl)-1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide inhibit MET exon 14 skipping phenotypes. Key methodologies include:
  • Cellular assays : Tumor cell lines with MET mutations treated with IC₅₀ concentrations (e.g., 0.1–10 µM) and assessed via Western blot for MET phosphorylation .
  • In vivo efficacy : Xenograft models dosed intravenously (e.g., 10 mg/kg) with tumor volume monitored weekly .

Q. What strategies resolve contradictions in the polypharmacological profiles of dihydropyridine carboxamides?

  • Methodological Answer : To address off-target effects in endocannabinoid or kinase systems:
  • Selectivity screening : Use radioligand binding assays (e.g., CB1/CB2 receptors) and kinase inhibition panels .
  • Structure-activity relationship (SAR) studies : Modify the carboxamide side chain or pyridine methylation to enhance specificity .
  • Computational modeling : Docking studies with AutoDock Vina to predict binding affinities for conflicting targets .

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